molecular formula C20H23D5N2O5.HCl B1165236 Remifentanil-d5 HCl

Remifentanil-d5 HCl

Cat. No. B1165236
M. Wt: 417.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY

Scientific Research Applications

Pharmacokinetics and Toxicological Studies

Remifentanil, a potent analgesic with an ultra-short half-life, has been extensively studied for its pharmacokinetics and toxicological aspects. Research has shown its effective characterization in human and dog blood using various methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-high resolution mass spectrometry (GC-HRMS-SIM), often employing deuterated versions like remifentanil-d5 as internal standards for accuracy (Selinger, Lanzo, & Sekut, 1994); (Janus et al., 2018); (Grosse et al., 1994).

Clinical and Surgical Applications

Remifentanil's ultra-short-acting property makes it useful in various clinical and surgical procedures, particularly in anesthesia. It has been evaluated for its effects on intracranial pressure and hemodynamic responses in patients undergoing craniotomy (Warner et al., 1996); (Guy et al., 1997). Its efficacy compared with other opioids like alfentanil and fentanyl has been a subject of interest in pediatric anesthesia and other surgeries (Davis et al., 1997); (Ross et al., 2001).

Pharmacodynamics and Clinical Use

Studies have delved into the pharmacodynamics of remifentanil, including its safety, analgesic efficacy, and its unique pharmacokinetic profile as an opioid analgesic (Glass et al., 1993); (Scott & Perry, 2005). Investigations into its safety and pharmacokinetics in various clinical settings, including its use in ICU patients, have provided valuable insights into its application and management in different patient populations (Stergiopoulos et al., 2004); (Muellejans et al., 2001).

Neuropathic Effects and Antinociception

Research has also been directed towards understanding remifentanil's neuropathic effects and its role in antinociception. Studies have explored its impact on spinal N-Methyl-d-aspartate (NMDA) receptor function, offering insights into opioid-induced hyperalgesia or tolerance (Zhao & Joo, 2008). Additionally, its antinociceptive effects have been studied in non-mammalian models, further broadening the understanding of its analgesic properties (Mohan & Stevens, 2006).

Cardioprotective Effects

A novel area of research involves the investigation of remifentanil's cardioprotective effects. Studies have suggested its potential in protecting against ischemic injury in the heart, a significant contribution to the field of cardiovascular medicine (Zhang, Irwin, & Wong, 2004).

properties

Product Name

Remifentanil-d5 HCl

Molecular Formula

C20H23D5N2O5.HCl

Molecular Weight

417.94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.